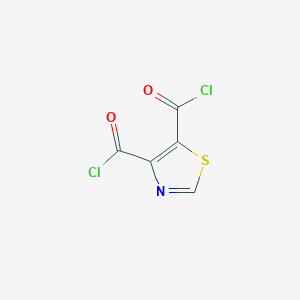

1,3-Thiazole-4,5-dicarbonyl dichloride

Description

1,3-Thiazole-4,5-dicarbonyl dichloride is a heterocyclic compound featuring a thiazole ring core substituted with two carbonyl chloride groups at the 4- and 5-positions. The thiazole ring contains sulfur and nitrogen atoms, which confer distinct electronic and steric properties. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing ligands, polymers, and pharmaceuticals. Its synthesis typically involves the condensation of thiazole precursors with phosgene or thionyl chloride to introduce the dichloride groups .

Properties

CAS No. |

57062-18-7 |

|---|---|

Molecular Formula |

C5HCl2NO2S |

Molecular Weight |

210.04 g/mol |

IUPAC Name |

1,3-thiazole-4,5-dicarbonyl chloride |

InChI |

InChI=1S/C5HCl2NO2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H |

InChI Key |

ZQMXEFGDNFDBIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-thiazoledicarbonyl dichloride typically involves the reaction of thiazole derivatives with oxalyl chloride. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidinone derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

4,5-Thiazoledicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted thiazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form thiazole carboxylic acids and hydrochloric acid.

Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Thiazoledicarbonyl dichloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: Thiazole derivatives, including 4,5-thiazoledicarbonyl dichloride, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

Material Science: The compound is used in the development of organic electronic materials, such as dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 4,5-thiazoledicarbonyl dichloride involves its reactivity with nucleophiles and its ability to form stable heterocyclic structures. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, thiazole derivatives may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1H-Imidazole-4,5-dicarbonyldichloride

- Molecular Formula : C₅H₂Cl₂N₂O₂

- Molecular Weight : 192.99 g/mol

- Key Features :

- Applications : Used in synthesizing imidazole-based coordination polymers and catalysts.

3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl Dichloride

- Molecular Formula : C₁₈H₁₂Cl₂N₂O₂

- Molecular Weight : 371.2 g/mol

- Key Features: Pyrrole ring lacks sulfur, reducing electrophilicity compared to thiazole. Bulky phenyl substituents enhance steric hindrance, limiting reactivity with large anions. Demonstrated efficacy in anion recognition (e.g., Cl⁻, NO₃⁻) due to tailored hydrogen-bonding motifs .

- Applications : Host molecules in supramolecular chemistry for selective anion binding.

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Heteroatoms | Key Reactivity/Applications |

|---|---|---|---|---|

| 1,3-Thiazole-4,5-dicarbonyl dichloride | C₅HCl₂NO₂S | ~210.0 (estimated) | S, N, O, Cl | Ligand synthesis, pharmaceutical intermediates |

| 1H-Imidazole-4,5-dicarbonyldichloride | C₅H₂Cl₂N₂O₂ | 192.99 | N, O, Cl | Polymer precursors, coordination chemistry |

| 3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl dichloride | C₁₈H₁₂Cl₂N₂O₂ | 371.2 | N, O, Cl | Anion recognition, supramolecular hosts |

Key Observations :

Electronic Effects : The sulfur atom in thiazole increases electron-withdrawing character, making it more reactive toward nucleophilic substitution than imidazole or pyrrole derivatives.

Steric Considerations : Bulky substituents (e.g., phenyl groups in pyrrole derivatives) reduce accessibility to reactive sites, whereas thiazole derivatives exhibit moderate steric hindrance.

Solubility : Imidazole derivatives show higher polarity due to dual nitrogen atoms, while thiazole compounds balance hydrophobicity and reactivity.

Reactivity and Application Differences

- Thiazole Derivatives : Sulfur’s polarizability enables metal coordination (e.g., with Pd or Cu) for catalytic applications. The dichloride groups facilitate rapid acylation reactions.

- Imidazole Derivatives : Dual nitrogen atoms enhance hydrogen-bonding interactions, favoring applications in enzyme-mimetic catalysts or proton-conductive materials.

- Pyrrole Derivatives: Limited to anion recognition due to planar geometry and hydrogen-bond donor capacity .

Research Findings and Trends

Recent studies highlight the versatility of 1,3-thiazole-4,5-dicarbonyl dichloride in synthesizing thiazole-linked covalent organic frameworks (COFs), which exhibit superior thermal stability compared to imidazole-based COFs . However, imidazole derivatives remain dominant in biomedical research due to their biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.